cis-3-Methylquinolizidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Methylquinolizidine is a bicyclic alkaloid compound that belongs to the quinolizidine family. Quinolizidines are known for their presence in various plant alkaloids and synthetic medicinal drugs. The unique structure of this compound, characterized by a methyl group at the third position in the cis configuration, contributes to its distinct chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methylquinolizidine typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This reduction is carried out using sodium in tetrahydrofuran (THF) and isopropyl alcohol, leading to the formation of cis- and trans-3-aminocyclohexanols .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reduction process. The use of cost-effective raw materials and mild reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: cis-3-Methylquinolizidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atom and the methyl group in the quinolizidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents employed in the reduction of this compound.
Substitution: Halogenation reactions using reagents like bromine (Br₂) and chlorine (Cl₂) can introduce halogen atoms into the quinolizidine ring.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each exhibiting unique chemical properties .
Scientific Research Applications
cis-3-Methylquinolizidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with various biological targets make it a candidate for drug development and pharmacological studies .
Medicine: In medicine, this compound derivatives are investigated for their therapeutic potential. These compounds may exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them valuable in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis highlights its industrial significance .
Mechanism of Action
The mechanism of action of cis-3-Methylquinolizidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Quinolizidine: The parent compound of the quinolizidine family, lacking the methyl group at the third position.
Indolizidine: A related bicyclic compound with a nitrogen atom in a different position.
Pyrrolizidine: Another bicyclic compound with a different ring structure and nitrogen atom placement.
Uniqueness of cis-3-Methylquinolizidine: The presence of the methyl group at the third position in the cis configuration distinguishes this compound from its analogs. This unique feature contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
6480-42-8 |
---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(3R,9aR)-3-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-6-10-4-2-3-7-11(10)8-9/h9-10H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
JRKMVLFFQOHRHM-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2CCCCN2C1 |
Canonical SMILES |
CC1CCC2CCCCN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.